Cas no 1783777-96-7 ([2-(2,3-Dichlorophenyl)propan-2-yl](methyl)amine)

2-(2,3-Dichlorophenyl)propan-2-yl)(methyl)amine is a substituted phenylalkylamine compound featuring a dichlorophenyl moiety and a tertiary amine group. Its structural properties, including the electron-withdrawing chlorine substituents and sterically hindered amine, make it a potential intermediate in pharmaceutical and agrochemical synthesis. The compound’s stability and reactivity profile may facilitate selective functionalization, offering utility in medicinal chemistry for the development of bioactive molecules. Its defined molecular structure allows for precise modifications, making it valuable in research applications requiring tailored amine derivatives. Handling should adhere to standard safety protocols due to its organic halogen content. Further characterization is recommended for specific applications.
[2-(2,3-Dichlorophenyl)propan-2-yl](methyl)amine structure
1783777-96-7 structure
商品名:[2-(2,3-Dichlorophenyl)propan-2-yl](methyl)amine
CAS番号:1783777-96-7
MF:C10H13Cl2N
メガワット:218.122920751572
CID:6062114
PubChem ID:84127389

[2-(2,3-Dichlorophenyl)propan-2-yl](methyl)amine 化学的及び物理的性質

名前と識別子

    • 1783777-96-7
    • EN300-1992660
    • [2-(2,3-dichlorophenyl)propan-2-yl](methyl)amine
    • SCHEMBL24776455
    • [2-(2,3-Dichlorophenyl)propan-2-yl](methyl)amine
    • インチ: 1S/C10H13Cl2N/c1-10(2,13-3)7-5-4-6-8(11)9(7)12/h4-6,13H,1-3H3
    • InChIKey: HFOFIEZMTIWKNB-UHFFFAOYSA-N
    • ほほえんだ: ClC1C(=CC=CC=1C(C)(C)NC)Cl

計算された属性

  • せいみつぶんしりょう: 217.0425048g/mol
  • どういたいしつりょう: 217.0425048g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 13
  • 回転可能化学結合数: 2
  • 複雑さ: 170
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 12Ų
  • 疎水性パラメータ計算基準値(XlogP): 3.1

[2-(2,3-Dichlorophenyl)propan-2-yl](methyl)amine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1992660-0.05g
[2-(2,3-dichlorophenyl)propan-2-yl](methyl)amine
1783777-96-7
0.05g
$864.0 2023-09-16
Enamine
EN300-1992660-0.1g
[2-(2,3-dichlorophenyl)propan-2-yl](methyl)amine
1783777-96-7
0.1g
$904.0 2023-09-16
Enamine
EN300-1992660-2.5g
[2-(2,3-dichlorophenyl)propan-2-yl](methyl)amine
1783777-96-7
2.5g
$2014.0 2023-09-16
Enamine
EN300-1992660-5.0g
[2-(2,3-dichlorophenyl)propan-2-yl](methyl)amine
1783777-96-7
5g
$2981.0 2023-05-31
Enamine
EN300-1992660-10.0g
[2-(2,3-dichlorophenyl)propan-2-yl](methyl)amine
1783777-96-7
10g
$4421.0 2023-05-31
Enamine
EN300-1992660-1.0g
[2-(2,3-dichlorophenyl)propan-2-yl](methyl)amine
1783777-96-7
1g
$1029.0 2023-05-31
Enamine
EN300-1992660-0.25g
[2-(2,3-dichlorophenyl)propan-2-yl](methyl)amine
1783777-96-7
0.25g
$946.0 2023-09-16
Enamine
EN300-1992660-10g
[2-(2,3-dichlorophenyl)propan-2-yl](methyl)amine
1783777-96-7
10g
$4421.0 2023-09-16
Enamine
EN300-1992660-5g
[2-(2,3-dichlorophenyl)propan-2-yl](methyl)amine
1783777-96-7
5g
$2981.0 2023-09-16
Enamine
EN300-1992660-1g
[2-(2,3-dichlorophenyl)propan-2-yl](methyl)amine
1783777-96-7
1g
$1029.0 2023-09-16

[2-(2,3-Dichlorophenyl)propan-2-yl](methyl)amine 関連文献

[2-(2,3-Dichlorophenyl)propan-2-yl](methyl)amineに関する追加情報

Compound Introduction: [2-(2,3-Dichlorophenyl)propan-2-yl](methyl)amine and CAS No. 1783777-96-7

[2-(2,3-Dichlorophenyl)propan-2-yl](methyl)amine, identified by the CAS number 1783777-96-7, is a significant compound in the realm of pharmaceutical and chemical research. This compound belongs to a class of organic molecules characterized by a unique structural framework that has garnered considerable attention from the scientific community due to its potential applications in drug development and biochemical studies.

The molecular structure of [2-(2,3-Dichlorophenyl)propan-2-yl](methyl)amine consists of a propyl chain substituted with a dichlorophenyl group and a methylamine moiety. This configuration imparts specific electronic and steric properties to the molecule, making it a versatile intermediate in synthetic chemistry. The presence of chlorine atoms in the phenyl ring enhances the reactivity of the compound, facilitating various chemical transformations that are crucial for medicinal chemistry applications.

In recent years, there has been growing interest in exploring the pharmacological properties of compounds with similar structural motifs. The dichlorophenyl group, in particular, has been associated with potential antimicrobial and anti-inflammatory activities. Studies have demonstrated that such derivatives can interact with biological targets in novel ways, leading to the discovery of new therapeutic agents. The [2-(2,3-Dichlorophenyl)propan-2-yl](methyl)amine molecule is being investigated for its potential role in modulating these pathways.

One of the most compelling aspects of [2-(2,3-Dichlorophenyl)propan-2-yl](methyl)amine is its utility as a building block in the synthesis of more complex pharmaceutical entities. Researchers have leveraged its structural features to develop novel analogs with enhanced biological activity. For instance, modifications to the propyl chain or the amine group can lead to compounds with improved solubility or target specificity. These modifications are often guided by computational modeling and high-throughput screening techniques, which allow for rapid assessment of molecular properties.

The dichlorophenyl moiety in [2-(2,3-Dichlorophenyl)propan-2-yl](methyl)amine also contributes to its interaction with various enzymes and receptors. This has led to investigations into its potential as an inhibitor or modulator of enzymes involved in metabolic pathways relevant to diseases such as diabetes and cancer. Preliminary studies suggest that derivatives of this compound may exhibit promising effects on key enzymes like kinases and phosphodiesterases, which are critical targets in modern drug discovery.

Advances in synthetic methodologies have further enhanced the accessibility of [2-(2,3-Dichlorophenyl)propan-2-yl](methyl)amine, enabling researchers to produce it in larger quantities with higher purity. Techniques such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions have been particularly useful in constructing the desired molecular framework efficiently. These improvements have not only facilitated academic research but also hold promise for industrial applications where scalability is essential.

The pharmacokinetic profile of [2-(2,3-Dichlorophenyl)propan-2-yl](methyl)amine is another area of active investigation. Understanding how a compound is absorbed, distributed, metabolized, and excreted (ADME) is crucial for determining its therapeutic potential. Computational tools and experimental methods are being employed to predict and verify these properties, allowing for better optimization of drug candidates before they enter clinical trials.

In conclusion, [2-(2,3-Dichlorophenyl)propan-2-yl](methyl)amine (CAS No. 1783777-96-7) represents a fascinating compound with diverse applications in pharmaceutical research. Its unique structural features make it a valuable tool for developing new drugs targeting various diseases. As research continues to uncover more about its properties and potential uses, this compound is poised to play an increasingly important role in advancing medical science.

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